Neuraminidase-IN-12

Bioorthogonal Chemistry Antiviral Probe Development Chemical Biology

Neuraminidase-IN-12, also identified as NDV-IN-1 (CAS: 2218480-15-8), is a small-molecule inhibitor of the viral enzyme neuraminidase. Its reported molecular formula is C11H13F3N4O7, and it has a molecular weight of 370.24 g/mol.

Molecular Formula C11H13F3N4O7
Molecular Weight 370.24 g/mol
Cat. No. B15567191
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNeuraminidase-IN-12
Molecular FormulaC11H13F3N4O7
Molecular Weight370.24 g/mol
Structural Identifiers
InChIInChI=1S/C11H13F3N4O7/c12-11(13,14)10(24)16-6-3(17-18-15)1-5(9(22)23)25-8(6)7(21)4(20)2-19/h1,3-4,6-8,19-21H,2H2,(H,16,24)(H,22,23)/t3-,4+,6+,7+,8+/m0/s1
InChIKeyLQQRRPARAHFHIA-LRGKAINGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Neuraminidase-IN-12: A Click-Chemistry Enabled Probe for Neuraminidase Inhibition Research


Neuraminidase-IN-12, also identified as NDV-IN-1 (CAS: 2218480-15-8), is a small-molecule inhibitor of the viral enzyme neuraminidase. Its reported molecular formula is C11H13F3N4O7, and it has a molecular weight of 370.24 g/mol . The compound is characterized by a core sialic acid-like structure modified with an azide group, which enables its use as a versatile 'click chemistry' reagent [1]. Its primary reported biological activity is the inhibition of neuraminidase, a key enzyme in the replication cycle of Newcastle disease virus (NDV), and it is supplied with a typical purity of ≥98% [1].

Critical Procurement Warning: Neuraminidase-IN-12 Cannot Be Substituted with Generic Neuraminidase Inhibitors


The selection of a neuraminidase inhibitor for research is contingent on its target specificity and its utility as a chemical probe. While many compounds are classified as 'neuraminidase inhibitors,' Neuraminidase-IN-12 possesses a unique, functionalized azide group that permits bioorthogonal conjugation via click chemistry, a feature absent in most clinical and preclinical neuraminidase inhibitors like Oseltamivir [1]. Furthermore, its primary activity is documented against Newcastle disease virus (NDV), which differentiates it from other in-class compounds like Neuraminidase-IN-1, which are characterized for activity against influenza viruses like H1N1 [2]. Generic substitution would result in the loss of these distinct functionalities, potentially compromising the experimental design and data interpretation.

Quantitative Evidence for Selecting Neuraminidase-IN-12: A Feature-Focused Guide


Differentiation by Click Chemistry Functionality: A Unique Chemical Tool Among Neuraminidase Inhibitors

Neuraminidase-IN-12 contains an azide group, enabling it to function as a click chemistry reagent for copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC). This feature is not found in other neuraminidase inhibitors from the same family, such as Neuraminidase-IN-1, Neuraminidase-IN-14, Neuraminidase-IN-15, or Neuraminidase-IN-16. [1]

Bioorthogonal Chemistry Antiviral Probe Development Chemical Biology

Viral Target Specificity: Prioritized Activity Against Newcastle Disease Virus (NDV)

The primary biological activity documented for Neuraminidase-IN-12 is the inhibition of Newcastle disease virus (NDV) infection in Vero cells. This contrasts with closely related compounds like Neuraminidase-IN-1, which is characterized for its activity against the influenza A H1N1 strain. [1]

Paramyxovirus Research Veterinary Virology Antiviral Discovery

Optimal Application Scenarios for Neuraminidase-IN-12 Based on Evidence


Development of Bioorthogonal Probes for Viral Neuraminidase

Given its unique azide functional group [1], Neuraminidase-IN-12 is the ideal starting point for creating fluorescent or biotinylated probes to study neuraminidase localization, trafficking, or to identify interacting protein partners in NDV-infected cells. This application is not feasible with non-functionalized neuraminidase inhibitors.

In Vitro Studies on Newcastle Disease Virus (NDV) Replication

Neuraminidase-IN-12 is the most appropriate tool compound for studying the role of the neuraminidase enzyme in the NDV life cycle, particularly in Vero cell models. Its documented ability to significantly inhibit NDV infection of Vero cells makes it superior for this specific viral model over other neuraminidase inhibitors that are characterized for influenza virus. [2]

Investigating the Mechanism of Viral Egress

The documented mechanism of action for Neuraminidase-IN-12 involves preventing the release of viral particles from infected cells . This makes it a precise chemical probe for dissecting the neuraminidase-dependent steps of viral egress and spread in NDV, a critical area for developing novel antiviral strategies.

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